molecular formula C8H8BrNO2 B6253391 3-(2-bromopyridin-4-yl)propanoic acid CAS No. 1501927-29-2

3-(2-bromopyridin-4-yl)propanoic acid

Cat. No.: B6253391
CAS No.: 1501927-29-2
M. Wt: 230.1
InChI Key:
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Description

3-(2-Bromopyridin-4-yl)propanoic acid: is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a bromine atom at the second position of the pyridine ring and a propanoic acid group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromopyridin-4-yl)propanoic acid typically involves the following steps:

  • Bromination of Pyridine: : The starting material, pyridine, undergoes bromination to introduce a bromine atom at the second position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

  • Formation of 4-Bromopyridine: : The brominated pyridine is then subjected to further reactions to introduce the propanoic acid group at the fourth position. This can be done through a Grignard reaction, where the brominated pyridine reacts with a Grignard reagent (e.g., ethylmagnesium bromide) to form an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.

    Catalytic Processes: Utilizing catalysts to enhance the efficiency of the bromination and subsequent reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromopyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Coupling Reactions: Palladium-based catalysts (e.g., Pd(PPh3)4) are commonly used in coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Coupling Products: Complex aromatic compounds can be synthesized through coupling reactions.

Scientific Research Applications

3-(2-Bromopyridin-4-yl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a building block for molecules used in biological assays and studies.

Mechanism of Action

The mechanism of action of 3-(2-bromopyridin-4-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the propanoic acid group can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloropyridin-4-yl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.

    3-(2-Fluoropyridin-4-yl)propanoic acid: Contains a fluorine atom at the second position.

    3-(2-Iodopyridin-4-yl)propanoic acid: Contains an iodine atom at the second position.

Uniqueness

3-(2-Bromopyridin-4-yl)propanoic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom also influences the compound’s reactivity and interaction with biological targets, making it a valuable intermediate in various synthetic pathways.

Properties

CAS No.

1501927-29-2

Molecular Formula

C8H8BrNO2

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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